molecular formula C11H19FN2O2 B2687462 (4-(2-Fluoroethyl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone CAS No. 2034534-26-2

(4-(2-Fluoroethyl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone

Cat. No.: B2687462
CAS No.: 2034534-26-2
M. Wt: 230.283
InChI Key: HMVDUOMEQCIOMV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of similar compounds is often carried out using techniques such as FT-IR, 1H NMR, 13C NMR, and single crystal XRD studies . Computational analysis, including molecular electrostatic potential (MEP) and frontier molecular orbitals (FMO), are also used .


Chemical Reactions Analysis

The analysis of chemical reactions often involves the use of machine learning-based models to classify enzymatic reactions . These models can predict enzyme commission (EC) numbers associated with reactions, which is essential for understanding and manipulating enzyme functions, biocatalytic processes, and biosynthetic planning .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by various factors. For example, water stress levels can lead to changes in primary and secondary metabolites, essential oil contents, and physical properties .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and structural analysis of related compounds like (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone have been conducted. These compounds are evaluated for antiproliferative activity and characterized by various spectroscopy techniques and X-ray diffraction studies, highlighting their potential in medicinal chemistry (Benaka Prasad et al., 2018).

Fluorescent Logic Gates

  • Piperazine derivatives have been designed as fluorescent logic gates, indicating their potential in analytical and diagnostic applications. These compounds exhibit changes in their fluorescence properties based on pH, metal ions, and solvent polarity (Gauci & Magri, 2022).

Pharmaceutical Applications

  • Piperazine derivatives, similar in structure to (4-(2-Fluoroethyl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone, have been synthesized and tested for various pharmaceutical applications. For instance, compounds like 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives have shown significant anticancer and antituberculosis activities (Mallikarjuna et al., 2014).

Antiviral Activity

  • Certain piperazine derivatives exhibit selective inhibition against HIV strains, highlighting their potential in antiviral research (Ashok et al., 2015).

Analytical Chemistry

  • Piperazine-based compounds have been used in analytical chemistry, for instance, in the separation of flunarizine hydrochloride and its degradation products using micellar or microemulsion mobile phases (El-Sherbiny et al., 2005).

Corrosion Inhibition

  • Piperazine derivatives have been studied for their efficacy in preventing corrosion on mild steel in acidic media, demonstrating their potential in material science and engineering applications (Singaravelu & Bhadusha, 2022).

Safety and Hazards

The safety and hazards associated with a compound depend on its properties. For example, nanomaterials can have potential toxicity and fire and dust explosion hazards . Pyrophoric chemicals, which ignite spontaneously in air at or below 130°F (54.4°C), are also a concern .

Properties

IUPAC Name

[4-(2-fluoroethyl)piperazin-1-yl]-(oxolan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19FN2O2/c12-2-3-13-4-6-14(7-5-13)11(15)10-1-8-16-9-10/h10H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVDUOMEQCIOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)N2CCN(CC2)CCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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